molecular formula C15H22N4O2 B6697241 N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide

N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide

Cat. No.: B6697241
M. Wt: 290.36 g/mol
InChI Key: ZNUJEAPDHJPFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-3-15(2)10-19(6-7-21-15)14(20)18-12-8-16-13(17-9-12)11-4-5-11/h8-9,11H,3-7,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUJEAPDHJPFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)NC2=CN=C(N=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide is unique due to its specific combination of the pyrimidine and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

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